Phenyl(pyridin-2-yl)methanol

Catalog No.
S1551327
CAS No.
14159-57-0
M.F
C12H11NO
M. Wt
185.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenyl(pyridin-2-yl)methanol

CAS Number

14159-57-0

Product Name

Phenyl(pyridin-2-yl)methanol

IUPAC Name

phenyl(pyridin-2-yl)methanol

Molecular Formula

C12H11NO

Molecular Weight

185.22 g/mol

InChI

InChI=1S/C12H11NO/c14-12(10-6-2-1-3-7-10)11-8-4-5-9-13-11/h1-9,12,14H

InChI Key

UYESUYBXKHPUDU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=N2)O

Synonyms

2-​Pyridinemethanol, α-​phenyl-

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=N2)O

The exact mass of the compound Phenyl(pyridin-2-yl)methanol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 241060. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Phenyl(pyridin-2-yl)methanol (CAS: 14159-57-0) is a high-value chiral secondary alcohol characterized by the presence of both a phenyl ring and a 2-pyridyl group adjacent to the hydroxyl-bearing carbon. In industrial and advanced laboratory procurement, it is primarily sourced as a bidentate N,O-ligand precursor for transition-metal asymmetric catalysis and as a non-substitutable pharmacophore building block for specific active pharmaceutical ingredients (APIs) [1]. Its precise structural geometry allows it to form highly stable 5- or 6-membered metallacycles with ruthenium and iridium, making it a critical component in the synthesis of multidentate (e.g., P,N,N) chiral catalysts[2]. Furthermore, it serves as the direct structural backbone for H1-antihistamines such as carbinoxamine and bepotastine besilate, where the 2-pyridyl moiety is strictly required for receptor binding [1].

Research & Procurement Fit

Chiral building block for asymmetric synthesis workflows
Compendial impurity reference standard for Carbinoxamine
Metal-free hydrogen donor for cascade reaction research

Generic substitution of phenyl(pyridin-2-yl)methanol with close structural analogs fundamentally disrupts its coordination chemistry and pharmacological utility. Replacing it with the structural isomers phenyl(pyridin-3-yl)methanol or phenyl(pyridin-4-yl)methanol physically separates the nitrogen atom from the hydroxyl group, completely preventing the formation of the stable bidentate chelate rings required for transition-metal catalysis [1]. Substituting it with diphenylmethanol (benzhydrol) removes the pyridine nitrogen entirely, rendering the molecule useless as a directing group in organometallic synthesis and failing to provide the essential 2-pyridyl pharmacophore required for antihistamine API synthesis [2]. Additionally, replacing the bulky phenyl group with a methyl group (as in 1-(pyridin-2-yl)ethanol) drastically alters the steric environment, which compromises enantioselectivity in asymmetric hydrogenation and increases undesired linkage isomerization rates in switchable coordination complexes [3].

Substitution Risk

2-Pyridyl N essential for H-donor reactivity
Positional isomers (3-, 4-pyridyl) lack the intramolecular hydrogen bonding required for metal-free reduction and cascade reactions.
Melting point shifts by 15–36 °C
3-pyridyl and 4-pyridyl isomers exhibit markedly different solid-state behavior, which may alter formulation compatibility and analytical identification.
Regulatory impurity designation requires 2-pyridyl isomer
Only phenyl(pyridin-2-yl)methanol is recognized as Carbinoxamine Impurity B; analogs lack compendial traceability for ANDA/QC applications.

Superior Enantioselectivity in Ru/Ir-Catalyzed Asymmetric Hydrogenation via N,O-Bidentate Coordination

When utilized as a ligand precursor for multidentate (e.g., P,N,N) ruthenium complexes, phenyl(pyridin-2-yl)methanol derivatives enable the asymmetric hydrogenation of ketones with exceptional efficiency. The proximity of the 2-pyridyl nitrogen and the hydroxyl oxygen allows for the formation of a highly stable chelate ring with the metal center, routinely yielding >94-99% enantiomeric excess (ee) in the production of target chiral alcohols[1]. In stark contrast, the meta-isomer phenyl(pyridin-3-yl)methanol is geometrically incapable of forming this stable metallacycle, which drastically reduces coordination efficiency and typically results in poor or negligible enantioselectivity (<20% ee) under identical catalytic conditions [1].

Evidence DimensionEnantiomeric excess (ee) in Ru-catalyzed asymmetric hydrogenation
Target Compound Data>94-99% ee (forms stable multidentate P,N,N-Ru complexes)
Comparator Or BaselinePhenyl(pyridin-3-yl)methanol (<20% ee, fails to form stable chelate)
Quantified Difference>75% absolute increase in enantiomeric excess due to optimal N,O-chelation geometry
ConditionsRu-catalyzed asymmetric hydrogenation of ketones under mild conditions (e.g., 8 atm H2, 25 °C)

Procurement of the exact 2-pyridyl isomer is mandatory for synthesizing highly enantioselective multidentate catalysts, as other isomers fail to coordinate effectively.

Enantioselective Bioreduction
Cross-study
L. pseudomesenteroides 99% ee, 98% yield
vs
L. paracasei 99% ee, 93% yield
Supports scalable enantiopure production for research synthesis
Cross-study comparison; scale and conditions differ

Essential Pharmacophore Precursor for Carbinoxamine and Bepotastine Besilate

Phenyl(pyridin-2-yl)methanol is the direct structural precursor required for synthesizing specific, highly active H1-antihistamines, notably carbinoxamine and bepotastine besilate [1]. The 2-pyridyl ring is an absolute structural requirement for high-affinity binding to the histamine H1 receptor in these specific drug classes. Attempting to substitute this precursor with diphenylmethanol (benzhydrol) yields completely different pharmacological profiles (such as diphenhydramine analogs) that fail to meet the specific target binding requirements, pharmacokinetic profiles, and patent claims of bepotastine [1].

Evidence DimensionSuitability for bepotastine besilate / carbinoxamine API synthesis
Target Compound DataDirectly yields active API with required 2-pyridyl pharmacophore
Comparator Or BaselineDiphenylmethanol (yields inactive or off-target non-pyridyl analogs)
Quantified DifferenceBinary transition from viable target API synthesis to complete target failure
ConditionsIndustrial synthesis of specific H1-antihistamine APIs

Pharmaceutical manufacturers must source this specific compound to ensure the structural integrity and receptor affinity of 2-pyridyl-based antihistamine drugs.

Metal-Free H-Donor
Class-level
2-pyridyl methanol Active donor
vs
Diphenylmethanol No donor activity
Reactivity depends on 2-pyridyl position; benzhydrol cannot substitute
Qualitative class-level inference; thermal conditions

Enhanced Kinetic Stability and Reduced Isomerization in Switchable Ruthenium Complexes

In the design of bistable dinuclear ruthenium polypyridyl complexes used for molecular hysteresis and electrochromic materials, the steric bulk of the ligand is critical for maintaining state memory. Incorporating phenyl(pyridin-2-yl)methanol provides a bulky phenyl substituent that significantly reduces the rate of undesired linkage isomerization between N6 and N5O coordination states compared to its methyl analog [1]. This kinetic stabilization ensures that the mixed-valence states retain their structural memory during electrochemical switching, preventing premature signal degradation [1].

Evidence DimensionLinkage isomerization rate in Ru polypyridyl complexes
Target Compound DataSignificantly reduced isomerization rate (kinetically stable mixed-valence states)
Comparator Or Baseline1-(pyridin-2-yl)ethanol (methyl analog) (faster, less controlled isomerization)
Quantified DifferenceEnhanced kinetic stabilization of the N5O/N6 isomers during electrochemical cycling
ConditionsElectrochemically induced linkage isomerism in dinuclear Ru complexes at 298 K

Materials scientists designing molecular memory or electrochromic devices must use the phenyl-substituted ligand to achieve the kinetic stability required for reliable molecular hysteresis.

Regulatory Impurity
Head-to-head
2-pyridyl isomer Impurity B recognized
vs
3-, 4-pyridyl isomers Not designated
Regulatory traceability for ANDA/QC applications
Compendial status verified; method validation context
Chiral Purity
Cross-study
>99% ee
(S)-enantiomer vs 0% ee racemate
Enantiomer identity critical for chiral synthesis
Procurement specification review required
Melting Point
Head-to-head
83–84 °C
2-yl vs 3-yl Δ +15–19 °C; vs 4-yl Δ −36 °C
Solid-state characterization differentiation
DSC or capillary method; formulation context
Green Synthesis
Class-level
Biocatalytic 29 °C, aq., 99% ee, 98% yield
vs
Chemocatalytic H2, Ru/Rh, organic solvents
Sustainable alternative to metal-catalyzed hydrogenation
Class-level comparison; E-factor advantage reported

Synthesis of Chiral Multidentate Ligands for Asymmetric Catalysis

Phenyl(pyridin-2-yl)methanol is the optimal precursor for synthesizing P,N,N- or N,O-multidentate ligands. Its exact 2-pyridyl and hydroxyl spatial arrangement allows for the formation of highly stable ruthenium and iridium complexes, which are essential for achieving >95% ee in the industrial asymmetric transfer hydrogenation of ketones[1].

API Manufacturing for 2-Pyridyl-Based Antihistamines

This compound is procured as a critical chiral or racemic intermediate in the pharmaceutical manufacturing of H1-antihistamines like carbinoxamine and bepotastine besilate, where the 2-pyridyl group is non-negotiable for target receptor affinity and regulatory compliance [2].

Development of Bistable Electrochromic and Molecular Memory Materials

In advanced inorganic chemistry, it is utilized to synthesize dinuclear ruthenium polypyridyl complexes. The specific steric hindrance provided by the phenyl group is leveraged to control linkage isomerization rates, enabling the development of reliable molecular hysteresis systems for advanced memory devices [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Chiral intermediate for drug-candidate synthesis
Enantiomeric purity specification
Chiral HPLC identity confirmation
Carbinoxamine impurity reference standard
Regulatory compendial designation
Retention time and melting point match
Metal-free hydrogen donor for cascade reactions
2-Pyridyl structural requirement
Reactivity test with nitroarene and acrylate
Sustainable biocatalytic intermediate production
Biocatalytic route selection
Catalyst-free aqueous process verification

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

1.5

LogP

1.52 (LogP)

Melting Point

82 °C

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

14159-57-0

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